Teuvincenona H

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

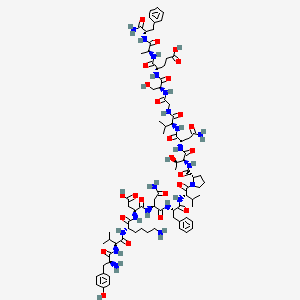

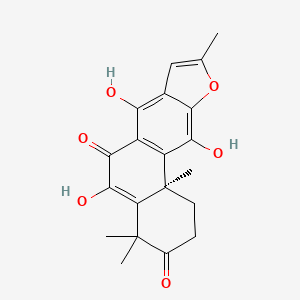

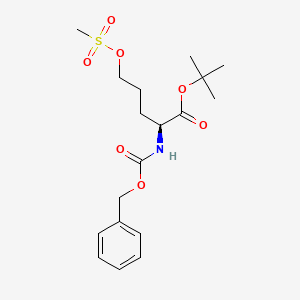

Teuvincenone H is a natural compound extracted from the herbs of Teucrium polium ssp. expansum . It belongs to the chemical family of Diterpenoids .

Synthesis Analysis

The total synthesis of Teuvincenone H involves a modified three-step sequence on a gram-scale . The A/B/C ring system was assembled via this sequence, while the D ring was constructed by intramolecular iodoetherification .Molecular Structure Analysis

Teuvincenone H has a molecular formula of C20H20O6 and a molecular weight of 356.37 . The structure of Teuvincenone H was confirmed by 1H NMR .Chemical Reactions Analysis

The synthesis of Teuvincenone H relied largely on the rational design of the order for oxidation state escalation (C6/11/14 → C7 → C12 → C17), which was realized through sequential benzylic iodination/Kornblum oxidation, Siegel–Tomkinson C–H oxidation, and iodoetherification .Aplicaciones Científicas De Investigación

Química Medicinal: Síntesis de Diterpenoides

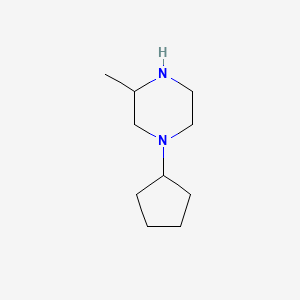

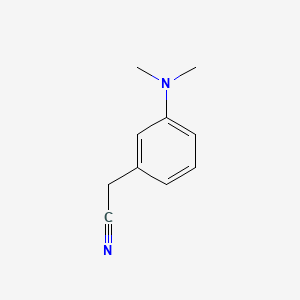

La Teuvincenona H, al igual que sus análogos Teuvincenona B y Villosin C, es un compuesto diterpenoide con posibles aplicaciones medicinales. La síntesis total de estos compuestos es un paso significativo en la química medicinal, que permite a los investigadores estudiar sus actividades biológicas y efectos terapéuticos {svg_1}. Las estrategias sintéticas desarrolladas pueden allanar el camino para la creación de análogos de this compound, que pueden exhibir propiedades farmacológicas mejoradas o novedosas.

Farmacología: Aplicaciones Antiinflamatorias

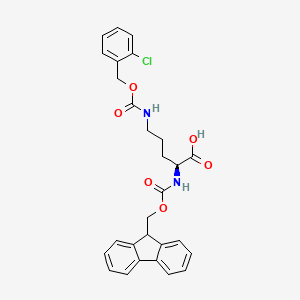

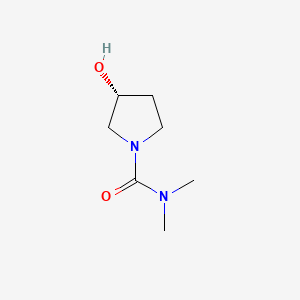

La investigación sobre compuestos relacionados, como la Teuvincenona F, ha mostrado efectos antiinflamatorios prometedores {svg_2}. La this compound podría investigarse para aplicaciones farmacológicas similares, particularmente en el tratamiento de enfermedades impulsadas por la inflamación y la activación del inflamasoma NLRP3. Esto podría conducir al desarrollo de nuevos fármacos antiinflamatorios.

Biotecnología: Síntesis de Productos Naturales

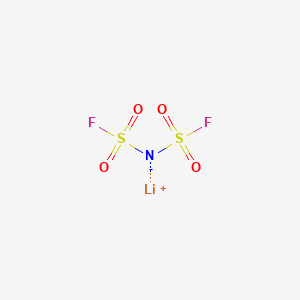

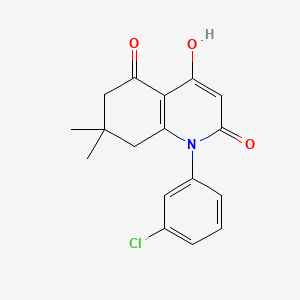

La síntesis de this compound y compuestos relacionados implica complejas transformaciones orgánicas, que se pueden aplicar en biotecnología para la producción de productos naturales {svg_3}. Las metodologías utilizadas en la síntesis se pueden adaptar para crear moléculas bioactivas para diversas aplicaciones biotecnológicas.

Química: Técnicas Avanzadas de Síntesis Orgánica

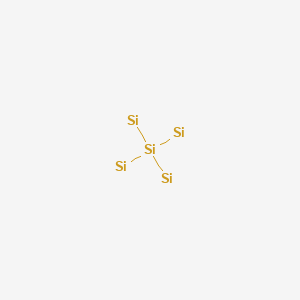

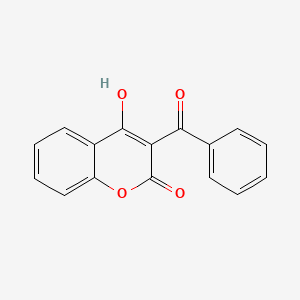

La síntesis de this compound implica técnicas avanzadas de síntesis orgánica, incluida la construcción de sistemas de múltiples anillos y oxidaciones selectivas {svg_4}. Estas técnicas se pueden utilizar en el campo de la química para crear moléculas complejas con posibles aplicaciones en ciencia de materiales, ciencia ambiental y más.

Ciencia de Materiales: Desarrollo de Nuevos Materiales

Si bien las aplicaciones directas de la this compound en la ciencia de materiales no son evidentes, los principios de su síntesis pueden inspirar el desarrollo de nuevos materiales poliméricos con propiedades únicas {svg_5}. La comprensión de las estructuras moleculares y los enlaces puede conducir a la creación de materiales con características específicas, como alta resistencia y tenacidad.

Ciencia Ambiental: Potencial para Materiales Biodegradables

El estudio de diterpenoides naturales como la this compound puede contribuir a la ciencia ambiental al proporcionar información sobre el desarrollo de materiales biodegradables {svg_6}. La comprensión de las vías de degradación de los compuestos naturales puede informar el diseño de materiales ecológicos que minimicen el impacto ecológico.

Mecanismo De Acción

Target of Action

Teuvincenone H is a type of diterpenoid, a class of compounds known for their diverse biological activities Related compounds such as teuvincenone f have been found to target the nlrp3 inflammasome pathway . The NLRP3 inflammasome is a component of the immune system that plays a crucial role in the body’s response to infection and injury .

Mode of Action

For instance, Teuvincenone F has been found to suppress inflammation by attenuating K63-linked ubiquitination of NEMO, a key regulator of the NF-κB pathway . This interaction inhibits the phosphorylation of NF-κB and reduces the expression of inflammatory cytokines .

Biochemical Pathways

For example, Teuvincenone F has been shown to inhibit the NLRP3 inflammasome pathway, which plays a crucial role in the innate immune response . By inhibiting this pathway, Teuvincenone F can suppress the production of pro-inflammatory cytokines and reduce inflammation .

Result of Action

For instance, Teuvincenone F has been shown to suppress inflammation and inhibit the activation of the NLRP3 inflammasome . These effects could potentially contribute to the therapeutic effects of Teuvincenone H.

Direcciones Futuras

The development of a synthetic strategy allowing the access to Teuvincenone H and its natural and unnatural analogs would be highly desired . This could open up new possibilities for the study and application of these compounds in various fields, particularly in medicine given their potential anti-inflammatory effects .

Análisis Bioquímico

Biochemical Properties

Teuvincenone H plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It has been observed to interact with nucleotide-binding oligomerization domain-like receptor family pyrin domain-containing protein 3 (NLRP3) inflammasome pathways . This interaction is crucial as it can modulate inflammatory responses by inhibiting the activation of pro-inflammatory cytokines such as IL-1β and IL-18 . Additionally, Teuvincenone H has been shown to inhibit the phosphorylation of NF-κB, a key transcription factor involved in inflammatory processes .

Cellular Effects

Teuvincenone H exerts various effects on different cell types and cellular processes. It has been found to suppress lipopolysaccharide (LPS)-induced inflammation in macrophages by attenuating the ubiquitination of NF-κB-essential modulator (NEMO) . This suppression leads to a decrease in the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α . Furthermore, Teuvincenone H influences cell signaling pathways by inhibiting the activation of NF-κB and reducing the expression of NLRP3, thereby modulating gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Teuvincenone H involves its ability to inhibit the activation of the NLRP3 inflammasome pathway. This inhibition is achieved through the attenuation of K63-linked ubiquitination of NEMO, which in turn suppresses the phosphorylation of NF-κB . By inhibiting NF-κB activation, Teuvincenone H reduces the expression of pro-inflammatory cytokines and the activation of the NLRP3 inflammasome . This mechanism highlights the compound’s potential as an anti-inflammatory agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Teuvincenone H have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Teuvincenone H remains stable under specific conditions, allowing for prolonged observation of its effects

Dosage Effects in Animal Models

The effects of Teuvincenone H vary with different dosages in animal models. At lower dosages, the compound exhibits significant anti-inflammatory and antioxidant activities without causing adverse effects . At higher dosages, Teuvincenone H may exhibit toxic effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects and potential toxicity must be carefully evaluated to ensure safe and effective use in animal models.

Metabolic Pathways

Teuvincenone H is involved in various metabolic pathways, particularly those related to inflammation and oxidative stress. The compound interacts with enzymes such as NF-κB and NLRP3, modulating their activity and influencing metabolic flux . By inhibiting the activation of these enzymes, Teuvincenone H can reduce the production of pro-inflammatory cytokines and oxidative stress markers, thereby impacting overall metabolic processes .

Transport and Distribution

Within cells and tissues, Teuvincenone H is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall efficacy . Understanding the transport mechanisms of Teuvincenone H is crucial for optimizing its therapeutic potential and ensuring targeted delivery to specific tissues.

Subcellular Localization

Teuvincenone H exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications This localization is critical for its interaction with key biomolecules and the modulation of cellular processes

Propiedades

IUPAC Name |

(11bR)-5,7,11-trihydroxy-4,4,9,11b-tetramethyl-1,2-dihydronaphtho[2,1-f][1]benzofuran-3,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O6/c1-8-7-9-13(22)11-12(15(24)17(9)26-8)20(4)6-5-10(21)19(2,3)18(20)16(25)14(11)23/h7,22,24-25H,5-6H2,1-4H3/t20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFLVZDJWZPGCS-HXUWFJFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3=C(C(=C2O1)O)C4(CCC(=O)C(C4=C(C3=O)O)(C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C3=C(C(=C2O1)O)[C@]4(CCC(=O)C(C4=C(C3=O)O)(C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What new information does this research provide about Teuvincenone H?

A1: The research primarily focuses on characterizing abietane diterpenes from Aegiphila lhotzkyana, including a previously unreported diterpene. While the abstract mentions a revision of the ¹H NMR data assignment for Teuvincenone H [], it does not specify the nature of this revision or provide the corrected data. The study primarily utilized 2D NMR techniques like COSY, NOESY, HMQC, and HMBC, along with 1D NMR, to elucidate the structures and assign ¹H and ¹³C chemical shifts for the new diterpene and three derivatives, including Teuvincenone H [].

Q2: Can the paper's findings be extrapolated to understand the biological activity of Teuvincenone H?

A2: No, the research abstract solely focuses on the NMR characterization of Teuvincenone H and other abietane diterpenes. It does not offer any insights into the compound's biological activity, mechanism of action, or potential therapeutic applications []. Further research would be needed to explore those aspects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Ethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B600046.png)